2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
One area of application involves the synthesis of new heteroarylindoles with potential anticancer properties. Compounds synthesized from similar chemical frameworks have shown moderate to high anticancer activity against specific cell lines, such as the MCF-7 human breast carcinoma cell line, suggesting the chemical's utility in developing novel anticancer agents (Abdelhamid et al., 2016).
Antimicrobial Applications
Another significant application is in the synthesis of compounds with antimicrobial activities. For instance, pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and related compounds synthesized using similar scaffolds have been evaluated for their antitrypanosomal activity. These studies indicate the compound's role in generating new antimicrobial agents, which could be effective against a range of bacterial and fungal pathogens (Abdelriheem et al., 2017).
Insecticidal Applications
Additionally, the compound has been used as a precursor for synthesizing new bioactive sulfonamide thiazole derivatives, serving as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This application is critical for agricultural chemistry, where the development of new, effective, and potentially less harmful pesticides is continuously sought (Soliman et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-17-4-6-20(7-5-17)23-15-22(19-8-10-21(35-3)11-9-19)30-32(23)25(33)16-36-26-28-24-14-18(2)12-13-31(24)27(34)29-26/h4-14,23H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVSEJBYISGTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=O)N4C=CC(=CC4=N3)C)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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